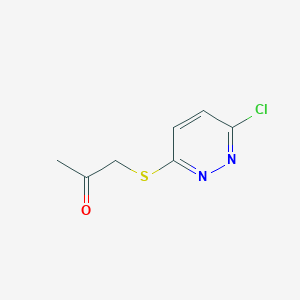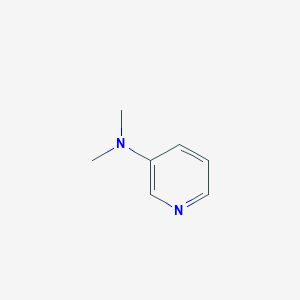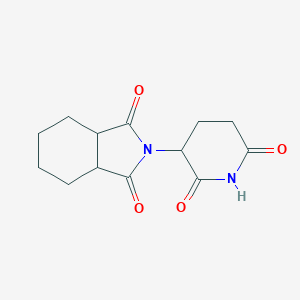
Glutarimide, 2-(hexahydrophthalimido)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutarimide, 2-(hexahydrophthalimido)-, also known as HHPA, is a cyclic imide compound that has been widely used in scientific research for its unique chemical and biological properties. HHPA is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. It has a molecular formula of C10H14N2O2 and a molecular weight of 198.23 g/mol.
Applications De Recherche Scientifique
Pharmacological Properties and Teratogenic Action
Glutarimide, 2-(hexahydrophthalimido), is studied for its pharmacological properties and teratogenic potential. Research has explored the teratogenic effects of similar compounds, noting increased fetal resorptions in rats and chick embryos (Wuest, Sigg, & Fratta, 1964).
Biological Activity and Synthetic Methods
This compound is a part of glutarimides, known for their pharmacological activities, including acting as androgen receptor antagonists, anti-inflammatory agents, and tumor suppressors. Some synthetic derivatives are used as immunosuppressives and anxiolytics. Its synthesis methods and physicochemical properties are of significant interest (Popovic-Djordjevic et al., 2014).
Role as a Carrier Molecule in Cell Transport
Glutarimide, particularly its moiety, acts as a carrier molecule, aiding the transport of biologically active substituents through cell membranes. This suggests its potential role in enhancing drug delivery systems (Michalska et al., 2000).
Metabolism in Biological Systems
Studies have also focused on the metabolism of glutarimide derivatives in biological systems, such as in dogs, suggesting their biological degradation through dehydrogenation (Kebrle & Hoffmann, 1956).
Chemical Reactions and Syntheses
Glutarimide is utilized in Diels-Alder reactions, leading to the synthesis of various chemical compounds, demonstrating its versatility in organic chemistry (Rivera et al., 1988).
Discovery of New Derivatives
New glutarimide derivatives have been discovered from natural sources like marine sponges, indicating the compound's potential for new pharmaceutical applications (Sun et al., 2014).
Inhibition of Peptide Synthesis in Eukaryotic Translation
Glutarimide and its derivatives have been studied for their role in inhibiting peptide synthesis on reticulocyte ribosomes, contributing to our understanding of molecular biology and pharmacology (Obrig et al., 1971).
Antibiotic Properties
Glutarimide derivatives like cycloheximide show antifungal properties and are toxic to a range of organisms, highlighting their potential in antibiotic research (Sisler & Siegel, 1967).
Propriétés
Numéro CAS |
19246-22-1 |
|---|---|
Nom du produit |
Glutarimide, 2-(hexahydrophthalimido)- |
Formule moléculaire |
C13H16N2O4 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C13H16N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h7-9H,1-6H2,(H,14,16,17) |
Clé InChI |
IWKLKPPKVNKYPD-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
SMILES canonique |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
melting_point |
356.9 to 358.7 °F (NTP, 1992) |
Autres numéros CAS |
19246-22-1 |
Description physique |
Shiny off-white crystalline solid. (NTP, 1992) |
Solubilité |
less than 1 mg/mL at 64° F (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



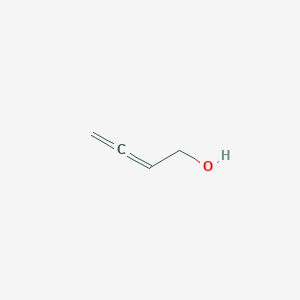
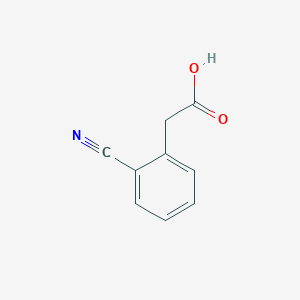
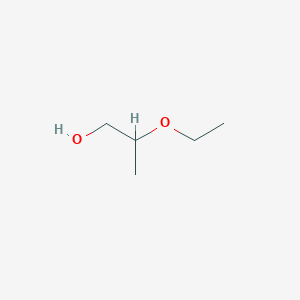
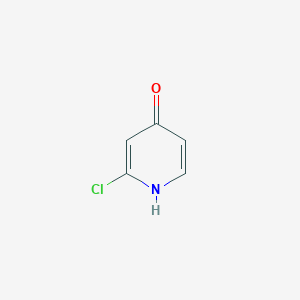
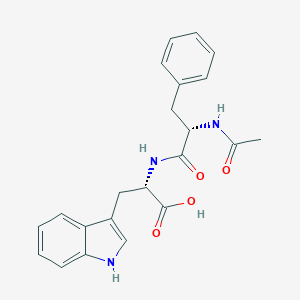
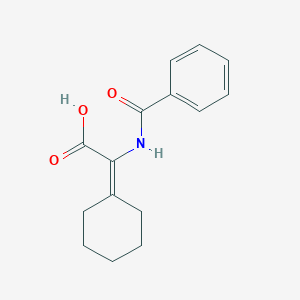
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

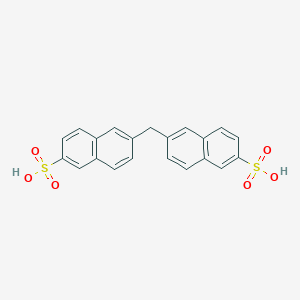

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
